Cas no 1017587-57-3 ((2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane)

1017587-57-3 structure
Nombre del producto:(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
Número CAS:1017587-57-3
MF:C36H38O5S
Megavatios:582.74892950058
MDL:MFCD11112183
CID:1130259
PubChem ID:125307182
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Propiedades químicas y físicas
Nombre e identificación
-
- Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
- Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
- (2S,3S,4S,5S,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
- -<small>D<
- Gal[246Bn,3All]-β-SPh
- SODIUM GLUCOHEPTONATE
- (2R,3R,4R,5R,6R)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
- (2R,3S,4S,5R,6S)-4-(Allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
- (2R,3S,4S,5R,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
- T71530
- 1017587-57-3
- CS-0214483
- (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
-
- MDL: MFCD11112183
- Renchi: 1S/C36H38O5S/c1-2-23-38-34-33(39-25-29-17-9-4-10-18-29)32(27-37-24-28-15-7-3-8-16-28)41-36(42-31-21-13-6-14-22-31)35(34)40-26-30-19-11-5-12-20-30/h2-22,32-36H,1,23-27H2/t32-,33-,34-,35-,36-/m1/s1
- Clave inchi: OZARVANREPUDBF-JZPVOVDPSA-N
- Sonrisas: S(C1C([H])=C([H])C([H])=C([H])C=1[H])[C@]1([H])[C@@]([H])([C@@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])O1)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])OC([H])([H])C([H])=C([H])[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Atributos calculados
- Calidad precisa: 582.24400
- Masa isotópica única: 582.24399548g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 42
- Cuenta de enlace giratorio: 15
- Complejidad: 726
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 71.4
- Xlogp3: 7
Propiedades experimentales
- Denso: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 693.1±55.0 °C at 760 mmHg
- Punto de inflamación: 373.0±31.5 °C
- Disolución: Insuluble (1.3E-4 g/L) (25 ºC),
- PSA: 71.45000
- Logp: 7.46240
- Presión de vapor: 0.0±2.1 mmHg at 25°C
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P108
- Instrucciones de Seguridad: H303+H313+H110
- Condiciones de almacenamiento:0-10°C
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | C380173-100mg |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 100mg |
$ 135.00 | 2022-06-06 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1660-1G |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside |
1017587-57-3 | >98.0%(HPLC) | 1g |
¥155.00 | 2024-04-18 | |
TRC | C380173-10mg |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-473756-1 g |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside, |
1017587-57-3 | 1g |
¥5,212.00 | 2023-07-11 | ||
A2B Chem LLC | AE13812-250mg |
Phenyl 3-o-allyl-2,4,6-tri-o-benzyl-1-thio-beta-d-galactopyranoside |
1017587-57-3 | >98.0%(HPLC) | 250mg |
$173.00 | 2024-04-20 | |
Aaron | AR008W5C-250mg |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside |
1017587-57-3 | 98% | 250mg |
$193.00 | 2025-03-05 | |
A2B Chem LLC | AE13812-1g |
Phenyl 3-o-allyl-2,4,6-tri-o-benzyl-1-thio-beta-d-galactopyranoside |
1017587-57-3 | >98.0%(HPLC) | 1g |
$475.00 | 2024-04-20 | |
1PlusChem | 1P008VX0-1g |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside |
1017587-57-3 | >98.0%(HPLC) | 1g |
$432.00 | 2023-12-27 | |
abcr | AB261766-1g |
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside; . |
1017587-57-3 | 1g |
€408.40 | 2025-02-19 | ||
TRC | C380173-50mg |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane |
1017587-57-3 | 50mg |
$ 95.00 | 2022-06-06 |
(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Literatura relevante
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
1017587-57-3 ((2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane) Productos relacionados
- 66390-57-6(2',2,2-Trimethylbutyrophenone)
- 83357-68-0((2,2,6,6-tetramethylcyclohexyl)methanol)
- 2418643-06-6(6-propylpyrazolo1,5-apyrimidin-3-amine hydrochloride)
- 1004680-13-0(N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,5-dimethoxybenzamide)
- 1257552-35-4(4-fluoro-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-3-methylbenzene-1-sulfonamide)
- 2640947-80-2(2-[4-({[5-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile)
- 922849-26-1(4-(benzenesulfonyl)-N-4-(3,4-dichlorophenyl)-1,3-thiazol-2-ylbutanamide)
- 2580215-86-5(2-{(benzyloxy)carbonylamino}-4-chloro-3-methoxybenzoic acid)
- 1644090-44-7(4-(tert-Butyl)benzo[d]oxazole)
- 1780788-37-5(6-bromo-4-fluoro-1-methyl-1H-indazole-3-carboxylic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1017587-57-3)(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane

Pureza:99%
Cantidad:1g
Precio ($):253.0